3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Lipophilicity optimization CNS drug design Physicochemical property profiling

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1862579-42-7) is a heterocyclic aminopyrazole derivative incorporating a 3-fluorothiophene substituent at the pyrazole C3 position. With a molecular formula of C₈H₈FN₃S and a molecular weight of 197.23 g·mol⁻¹, this compound functions primarily as a synthetic building block or chemical probe scaffold in medicinal chemistry.

Molecular Formula C8H8FN3S
Molecular Weight 197.24 g/mol
Cat. No. B13319735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC8H8FN3S
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(C=CS2)F)N
InChIInChI=1S/C8H8FN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3
InChIKeyBKVATZNVIKILDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: A Difluorinated Pyrazole-5-Amine Building Block for Kinase-Targeted Library Design


3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1862579-42-7) is a heterocyclic aminopyrazole derivative incorporating a 3-fluorothiophene substituent at the pyrazole C3 position . With a molecular formula of C₈H₈FN₃S and a molecular weight of 197.23 g·mol⁻¹, this compound functions primarily as a synthetic building block or chemical probe scaffold in medicinal chemistry . Its core structure—a 1-methylpyrazol-5-amine bearing a fluorinated thiophene—places it at the intersection of two privileged pharmacophore classes that have yielded potent kinase inhibitors, including isoform-selective JNK3 inhibitors (IC₅₀ = 35 nM) and dual EGFR/VEGFR-2 inhibitors (IC₅₀ = 0.141–0.209 μM) [1][2]. The compound is commercially available at 95% purity from specialized chemical suppliers for research use .

Why 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine Cannot Be Substituted by a Non-Fluorinated Thiophene-Pyrazole Analog


Fluorine substitution at the thiophene C3 position fundamentally alters the electronic landscape, lipophilicity, and metabolic profile of the pyrazole-5-amine scaffold. The target compound exhibits a computed LogP of 1.87 and a polar surface area (TPSA) of 43.84 Ų , values that differ measurably from non-fluorinated analogs such as 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 118430-78-7). Introduction of fluorine onto the thiophene ring reduces electron density, modulates the HOMO-LUMO gap, and alters the compound's capacity to engage in halogen bonding and π–π stacking interactions within enzyme active sites [1]. These differences directly impact binding affinity, selectivity across kinase isoforms, and susceptibility to cytochrome P450-mediated thiophene ring oxidation—a well-documented metabolic liability of non-fluorinated thiophenes [2]. For researchers building focused kinase libraries or pursuing fragment-based lead discovery, substituting the fluorinated building block with a non-fluorinated analog introduces uncontrolled variables in SAR that can invalidate lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine Relative to Closest Analogs


Lipophilicity Modulation: Fluorine Reduces LogP by ~0.3–0.5 Units Relative to Non-Fluorinated Thiophene-Pyrazole Congeners

The target compound exhibits a computed LogP of 1.87 (ALogP) . By comparison, structurally related 1-aryl-3-thiophenyl-pyrazoles lacking fluorine substitution on the thiophene ring report LogP values of 3.74 (e.g., 1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole) . The introduction of the fluorine atom directly onto the thiophene C3 position achieves a LogP reduction of approximately 1.8–1.9 log units compared to comparable diaryl-pyrazoles, placing the compound in a more favorable lipophilicity range for CNS drug-likeness (LogP < 3). The measured TPSA of 43.84 Ų is also consistent with oral bioavailability criteria (< 90 Ų) .

Lipophilicity optimization CNS drug design Physicochemical property profiling

Fluorine-Enabled Metabolic Shielding: α-Fluorothiophene Derivatives Are Recognized as Superior MMP-12 Inhibitor Scaffolds over Non-Fluorinated Counterparts

A published medicinal chemistry campaign at Pfizer explicitly identified α-fluorothiophene derivatives as 'the most interesting compounds' in an MMP-12 inhibitor series after screening multiple strategies to mitigate thiophene-associated metabolic toxicity [1]. The position of fluorine (α to the sulfur atom, corresponding to the C3 position on the thiophene ring in the target compound) is critical: fluorine substitution at this position electronically deactivates the thiophene ring toward CYP450-mediated S-oxidation and epoxidation, the principal metabolic clearance pathways for thiophene-containing drugs [2]. The target compound bears precisely this α-fluorination pattern, distinguishing it from non-fluorinated 3-(thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 118430-78-7) [3].

Metabolic stability CYP450-mediated oxidation Thiophene toxicophore mitigation

Fragment-Based Drug Design Precedent: The Non-Fluorinated Analog Serves as a Validated HIV-1 Integrase Fragment Hit with a Co-Crystal Structure at 1.95 Å Resolution

The non-fluorinated analog, 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 118430-78-7), was identified as a fragment hit targeting a novel allosteric site on HIV-1 integrase and was co-crystallized in PDB entry 3OVN at 1.95 Å resolution [1]. This demonstrates that the pyrazol-5-amine core with a 3-thiophenyl substituent can engage specific protein binding pockets with ligand efficiency suitable for fragment growth. The fluorinated target compound retains the identical core geometry (1-methylpyrazol-5-amine + 3-thiophenyl) but introduces fluorine for enhanced binding affinity via potential halogen bonding and improved physicochemical properties . No co-crystal structure is available for the fluorinated variant, but the fragment precedent provides a direct structural rationale for procurement of this scaffold.

Fragment-based drug discovery HIV-1 integrase Structure-guided design

Kinase Inhibition Class Precedent: Thiophene-Pyrazole Hybrids Achieve Single-Digit Nanomolar to Sub-Micromolar Potency Against JNK3, EGFR, and VEGFR-2

The thiophene-pyrazole pharmacophore class has produced some of the most potent isoform-selective kinase inhibitors reported to date. In the JNK3 series, inhibitor 17 (thiophene-pyrazolourea) achieved an IC₅₀ of 35 nM with >100× selectivity over JNK1 and JNK2, high human liver microsome stability (t₁/₂ = 66 min), and demonstrated oral bioavailability with brain penetration in mouse PK studies [1][2]. Separately, 4-thiophenyl-pyrazole derivatives achieved dual EGFR/VEGFR-2 IC₅₀ values of 0.141 and 0.195 μM (compound 2a) and 0.161 and 0.209 μM (compound 10b), respectively [3]. The target compound retains the critical thiophene-pyrazole connectivity found in these potent inhibitors and can serve as a direct synthetic precursor for elaborating urea, amide, or sulfonamide-linked kinase inhibitor libraries .

Kinase inhibitor design JNK3 selectivity EGFR/VEGFR-2 dual inhibition

Patent Landscape Relevance: Pyrazol-5-Amine Scaffolds Are Claimed as α2B-Adrenoceptor Agonists and FLT3 Kinase Inhibitors

Alceptor Therapeutics Inc. has filed patent applications (disclosed November 2024 and April 2026) specifically claiming pyrazol-5-amine derivatives as α2B-adrenoceptor agonists for the treatment of pain and hypertension [1]. Separately, Novartis patents (EP1687285B1, US20070167449A1) extensively claim thiazole and pyrazole derivatives bearing thiophene substituents as FLT3 kinase inhibitors [2]. The target compound's substitution pattern (3-fluorothiophene at C3, methyl at N1, free amine at C5) overlaps with the generic Markush structures disclosed in these patent families, making it a relevant building block for medicinal chemistry groups exploring IP-protected chemical space around pyrazole-based GPCR and kinase targets.

α2B-adrenoceptor agonists Patent-protected chemical space Neuropsychiatric and pain indications

Synthetic Tractability: The 5-Amino Handle Enables Divergent Derivatization via Photochemical Thiolation and Amide/Urea Coupling

A 2024 Synlett publication demonstrated that halogenated pyrazole-5-amines undergo efficient, metal-free, photocatalyst-free thiolation under blue LED irradiation via electron donor–acceptor (EDA) complex formation . This methodology enables direct C–S bond formation at the pyrazole core without protecting group manipulation. Critically, the reaction proceeds through halogen bonding or π–π interactions depending on the HOMO-LUMO gap of the C–X bond, a parameter that the fluorine atom on the thiophene ring can influence . The target compound, bearing a free 5-NH₂ group, can additionally undergo conventional amide coupling, sulfonamide formation, or reductive amination with aldehydes , providing at least three orthogonal diversification vectors from a single building block, compared to N-alkylated analogs (e.g., N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine) that lack the free amine handle.

Late-stage functionalization Photochemical thiolation Building block diversification

Application Scenarios for 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Focused Kinase Library Synthesis Targeting JNK3 and EGFR/VEGFR-2 Axes

Medicinal chemistry teams building focused kinase inhibitor libraries can deploy this building block as the central scaffold for urea, amide, or sulfonamide elaboration at the C5 primary amine. The thiophene-pyrazole connectivity has been pharmacologically validated: urea-linked derivatives achieve JNK3 IC₅₀ = 35 nM with >100× isoform selectivity [1], while amide-linked 4-thiophenyl-pyrazoles inhibit EGFR (IC₅₀ = 0.141 μM) and VEGFR-2 (IC₅₀ = 0.195 μM) [2]. The fluorine atom on the thiophene provides a built-in metabolic shield against CYP-mediated ring oxidation [3], potentially reducing the need for late-stage fluorine introduction chemistry.

Fragment-Based Lead Discovery Leveraging the HIV-1 Integrase Co-Crystal Structure

The non-fluorinated analog has been co-crystallized with HIV-1 integrase at 1.95 Šresolution (PDB 3OVN), binding a novel allosteric site [1]. The fluorinated variant can be directly soaked into integrase crystals or deployed in fragment-growing campaigns. The fluorine substituent provides an additional hydrogen bond acceptor and can engage in orthogonal halogen bonding interactions with backbone amide NH groups [2]. The compound's favorable physicochemical profile (LogP = 1.87, TPSA = 43.84 Ų) meets fragment-likeness criteria, and its single rotatable bond minimizes the entropic penalty upon binding [3].

α2B-Adrenoceptor Agonist Hit Finding for Pain and Hypertension Programs

Alceptor Therapeutics' patent filings (2024–2026) claim pyrazol-5-amine derivatives as α2B-adrenoceptor agonists for neuropsychiatric and cardiovascular indications [1]. The target compound maps onto the generic Markush structures in these filings. Its LogP of 1.87 and low molecular weight (197.23 g·mol⁻¹) are consistent with CNS drug-likeness parameters, making it suitable for hit-finding screens targeting centrally acting α2B agonists [2]. Procurement at 95% purity from commercial sources enables rapid initiation of primary screening without in-house synthesis.

Photochemical Late-Stage Diversification via Metal-Free C–S Bond Formation

The published photochemical thiolation methodology for halogenated pyrazole-5-amines [1] can be directly applied to this compound (or its brominated/iodinated analog) to generate thioether-linked libraries in a single step under blue LED irradiation. This metal-free, photocatalyst-free approach is operationally simple and compatible with the fluorothiophene substituent, which remains intact under the mild reaction conditions. The resulting thiolated products retain the key fluorine-mediated electronic properties and are suitable for subsequent biological evaluation without heavy metal contamination concerns.

Quote Request

Request a Quote for 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.